D-Fructose-d-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

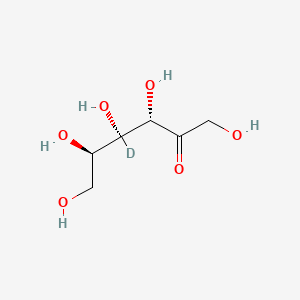

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D |

InChI Key |

BJHIKXHVCXFQLS-WLJULAHPSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Fructose-d-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose, a ketohexose, is a fundamental monosaccharide with significant roles in biochemistry and as a key structural component of many vital oligo- and polysaccharides. Its isotopically labeled analogue, D-Fructose-d-1, in which the hydrogen atom at the C1 position is replaced by deuterium, serves as a valuable tool in metabolic research, mechanistic studies of enzymatic reactions, and as an internal standard in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its characterization are also presented.

While specific experimental data for this compound is limited in the current literature, this guide provides extensive data for unlabeled D-Fructose and elucidates the expected variations arising from the isotopic substitution.

I. Physicochemical Properties

The introduction of a single deuterium atom at the C1 position is not expected to significantly alter the macroscopic physical properties of D-fructose. However, subtle differences in properties such as melting point and density may exist due to the change in molecular weight and vibrational energies. The following table summarizes the known physical properties of D-Fructose, which are expected to be very similar for this compound.

Table 1: Physicochemical Properties of D-Fructose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 103-105 °C (decomposition) | --INVALID-LINK-- |

| Solubility in Water | Highly soluble | --INVALID-LINK-- |

| Specific Rotation [α]D²⁰ | -92.25° (c=10, H₂O) | --INVALID-LINK-- |

Note: The molecular weight of this compound will be approximately 181.16 g/mol .

II. Spectral Data

The primary differences between D-Fructose and this compound will be observed in their mass spectrometry and nuclear magnetic resonance (NMR) spectra due to the mass and magnetic properties of deuterium.

A. Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is one mass unit higher than that of unlabeled fructose. The fragmentation pattern is expected to be similar, with fragments containing the C1 position showing a corresponding mass shift.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 182.07 | For unlabeled fructose, this is 181.07. |

| [M+Na]⁺ | 204.06 | For unlabeled fructose, this is 203.06. |

| [M-H]⁻ | 180.06 | For unlabeled fructose, this is 179.06. |

The fragmentation of fructose typically involves losses of water and formaldehyde. The major fragments for this compound are expected to be consistent with those of unlabeled fructose, with a +1 Da shift for fragments retaining the C1-deuterium.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant spectral difference will be in the ¹H and ¹³C NMR spectra.

-

¹H NMR: The signal corresponding to the proton at the C1 position will be absent in the ¹H NMR spectrum of this compound. This provides a clear marker for successful deuteration. The chemical shifts of neighboring protons may experience minor shifts due to the isotopic effect.

-

¹³C NMR: The carbon at the C1 position will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shift of C1 will also be slightly upfield compared to unlabeled fructose.

Table 3: ¹H NMR Chemical Shifts for D-Fructose in D₂O [1]

| Tautomer | H-1 (ppm) | H-1' (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-6' (ppm) |

| β-pyranose | 3.71 | 3.56 | 3.80 | 3.90 | 4.00 | 4.03 | 3.71 |

| α-furanose | 4.10 | 4.21 | 4.01 | 3.82 | 3.68 | 3.61 | |

| β-furanose | 3.65 | 4.08 | 4.26 | 3.92 | 3.72 | 3.55 | |

| keto | 4.23 | 4.23 | 4.31 | 3.98 | 3.85 | 3.70 | 3.70 |

Note: For this compound, the signals for H-1 and H-1' will be absent.

Table 4: ¹³C NMR Chemical Shifts for D-Fructose in D₂O

| Tautomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |

| β-pyranose | 64.9 | 98.8 | 68.3 | 70.4 | 70.6 | 63.2 |

| α-furanose | 64.2 | 104.9 | 77.2 | 76.0 | 81.1 | 63.5 |

| β-furanose | 63.4 | 101.9 | 81.8 | 75.8 | 82.8 | 62.1 |

Note: For this compound, the C-1 signal will appear as a triplet and may be shifted slightly upfield.

C. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of D-Fructose. The most notable difference will be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies (around 2200-2100 cm⁻¹) than the corresponding C-H vibrations (around 3000-2850 cm⁻¹).

Table 5: Characteristic IR Absorption Bands for D-Fructose

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3450 | O-H stretching |

| 2850-3000 | C-H stretching |

| ~1720 | C=O stretching (keto form) |

| 1000-1200 | C-O stretching |

For this compound, a new band is expected in the 2100-2200 cm⁻¹ region corresponding to the C-D stretch.

III. Chemical Reactivity and Stability

The chemical reactivity of this compound is largely identical to that of D-Fructose. Key reactions include:

-

Maillard Reaction: The reaction with amino acids to form brown pigments, a crucial process in food chemistry.

-

Caramelization: The degradation of the sugar at high temperatures to produce caramel.

-

Reduction: Reduction of the ketone group yields a mixture of D-sorbitol and D-mannitol.

-

Oxidation: While less readily oxidized than aldoses, fructose can be oxidized under strong conditions.

The primary difference in reactivity will be due to the kinetic isotope effect (KIE) . Reactions involving the cleavage of the C-D bond at the C1 position will proceed at a slower rate than the corresponding C-H bond cleavage. This effect is particularly relevant in studying the mechanisms of enzymes that act on fructose.

D-Fructose is stable under normal conditions but will decompose at high temperatures and in strongly acidic or alkaline solutions.

IV. Experimental Protocols

A. Proposed Synthesis of this compound

A plausible route for the synthesis of this compound involves the enzymatic isomerization of D-Glucose-d-1.

Experimental Workflow: Synthesis of this compound

Caption: Proposed enzymatic synthesis of this compound.

Methodology:

-

Preparation of D-Glucose-d-1: D-Glucose-d-1 can be prepared by the reduction of D-glucono-δ-lactone with sodium amalgam in D₂O or by other established methods.

-

Enzymatic Isomerization: D-Glucose-d-1 is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5). Immobilized glucose isomerase is added, and the mixture is incubated at an optimal temperature (typically around 60°C).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or by observing the disappearance of the C1-H signal in ¹H NMR if starting from unlabeled glucose for method development.

-

Purification: Once equilibrium is reached (typically a mixture of glucose and fructose), the enzyme is removed by filtration. The resulting solution is then subjected to chromatographic separation, such as high-performance liquid chromatography (HPLC) using an amino-propyl bonded silica column, to isolate this compound.

-

Characterization: The purified product is characterized by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and isotopic purity.

B. NMR Spectroscopic Analysis

References

Synthesis and purification of D-Fructose-d-1 for research purposes.

An In-depth Technical Guide to the Synthesis and Purification of D-Fructose-d-1 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of this compound, a critical isotopically labeled monosaccharide for metabolic research and drug development. The following sections detail both enzymatic and chemical synthesis routes, purification protocols, and relevant quantitative data.

Synthesis of this compound

The preparation of this compound can be approached through two primary strategies: enzymatic isomerization of D-Glucose-d-1 and a multi-step chemical synthesis involving protection, oxidation, deuteration, and deprotection.

Enzymatic Synthesis via Isomerization of D-Glucose-d-1

This is often the more straightforward approach, leveraging the high specificity of enzymes. The process begins with the synthesis of the precursor, D-Glucose-d-1, followed by its enzymatic conversion to this compound.

1.1.1. Synthesis of D-Glucose-d-1

A common method for introducing a label at the C1 position of glucose is the cyanohydrin synthesis, starting from D-arabinose. For deuterium labeling, a deuterated cyanide source would be utilized, followed by reduction. The overall radiochemical yields for analogous C14-labeled syntheses have been reported to be around 50%[1].

1.1.2. Experimental Protocol: Enzymatic Isomerization

This protocol is based on established methods for glucose isomerization[2][3][4].

Materials:

-

D-Glucose-d-1

-

Immobilized glucose isomerase (e.g., from Streptomyces murinus)[4][5]

-

Phosphate buffer (pH 7.5)[2]

-

Magnesium sulfate (MgSO₄) solution (as a cofactor)[2]

-

Deionized water

Equipment:

-

Jacketed batch reactor with temperature control and stirring

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Prepare a solution of D-Glucose-d-1 in deionized water. The concentration can range from 10% to 50% (w/v)[2][4].

-

Add phosphate buffer to maintain a pH of approximately 7.5 and MgSO₄ solution to the required concentration (e.g., 0.02 M)[2].

-

Heat the solution to the optimal temperature for the glucose isomerase, typically between 60°C and 80°C[2][6].

-

Introduce the immobilized glucose isomerase to the reactor.

-

Maintain constant stirring and monitor the reaction progress by taking aliquots at regular intervals and analyzing the ratio of D-Glucose-d-1 to this compound by HPLC.

-

The reaction is an equilibrium process. Continue the reaction until the equilibrium is reached, which typically results in a mixture of approximately 42-50% fructose[2][7]. This can take several hours to over a day depending on the enzyme activity and reaction conditions.

-

Once equilibrium is achieved, stop the reaction by separating the immobilized enzyme from the solution by filtration. The resulting solution contains a mixture of this compound, unreacted D-Glucose-d-1, and minor byproducts.

Chemical Synthesis of this compound

This route offers an alternative when enzymatic methods are not feasible and involves several standard organic chemistry transformations.

1.2.1. Protection of D-Fructose

To achieve selective deuteration at the C1 position, the other hydroxyl groups must be protected. A common method is the formation of isopropylidene acetals.

1.2.2. Experimental Protocol: Chemical Synthesis

Step 1: Protection of D-Fructose

-

React D-fructose with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Step 2: Oxidation of the C1-Hydroxyl Group

-

Selectively oxidize the primary hydroxyl group at the C1 position of the protected fructose to an aldehyde using a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

Step 3: Deuteration of the C1-Aldehyde

-

Reduce the aldehyde intermediate with a deuterium source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the C1 position[8][9][10]. The reaction is typically carried out in an alcoholic solvent.

Step 4: Deprotection

-

Remove the isopropylidene protecting groups by acid-catalyzed hydrolysis (e.g., using aqueous acetic acid or dilute sulfuric acid) to yield this compound[11][12][13].

Purification of this compound

Following synthesis, this compound must be purified from unreacted starting materials (especially D-Glucose-d-1 in the enzymatic route), co-products, and salts. Preparative High-Performance Liquid Chromatography (HPLC) with ion-exchange resins is a highly effective method for this separation[14][15][16].

Experimental Protocol: Preparative HPLC Purification

Materials:

-

Crude this compound solution

-

Deionized water (HPLC grade)

Equipment:

-

Preparative HPLC system with a fraction collector

-

Ion-exchange column (e.g., AmberLite™ CR99 in the calcium form)[14]

-

Refractive Index (RI) detector

Procedure:

-

Equilibrate the preparative ion-exchange column with deionized water.

-

Load the crude this compound solution onto the column.

-

Elute the column with deionized water at a controlled flow rate and temperature. Fructose interacts more strongly with the calcium form of the resin than glucose, resulting in a longer retention time for fructose[14].

-

Monitor the elution profile using the RI detector. Collect fractions corresponding to the this compound peak.

-

Pool the pure fractions and remove the water by lyophilization (freeze-drying) to obtain solid, purified this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and purification processes.

Table 1: Quantitative Data for Enzymatic Synthesis of this compound

| Parameter | Typical Value | Reference |

| Glucose to Fructose Conversion | 42 - 50% | [2][7] |

| Fructose Yield (from Glucose) | 30 - 40% | [6][7] |

| Reaction Temperature | 60 - 80 °C | [2][6] |

| Reaction pH | ~7.5 | [2] |

Table 2: Quantitative Data for Purification of this compound

| Parameter | Typical Value | Reference |

| Fructose Purity after HPLC | > 90% | [14] |

| Recovery from HPLC | High (specific values depend on loading and cut strategy) | |

| Isotopic Enrichment | > 98% (dependent on starting material) | Assumed based on commercially available deuterated reagents |

Quality Control

The purity and isotopic enrichment of the final this compound product should be confirmed using appropriate analytical techniques.

-

Purity: HPLC with refractive index detection can be used to assess chemical purity.

-

Isotopic Enrichment: Mass spectrometry (e.g., GC-MS of a suitable derivative or high-resolution MS) is employed to determine the level of deuterium incorporation[17][18][19][20][21].

Visualizations

Diagrams of Synthetic Pathways and Workflows

References

- 1. scispace.com [scispace.com]

- 2. jircas.go.jp [jircas.go.jp]

- 3. A model for enzymatic isomerization of D-glucose to D-fructose in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcea.org [ijcea.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization Catalyzed by Endogenous Polyamine Spermine in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. tsijournals.com [tsijournals.com]

- 14. dupont.com [dupont.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Stability and Storage of Deuterated Fructose (D-Fructose-d-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated fructose (D-Fructose-d-1). The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled monosaccharide, which is widely used as a tracer in metabolic research and for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific stability data for this compound, this guide incorporates data from its non-deuterated counterpart, D-Fructose, to provide a thorough understanding of its chemical behavior.

Stability Profile of Deuterated Fructose

In solution, the stability of fructose is influenced by factors such as temperature and pH. For instance, fructose has been observed to decompose much faster than glucose in subcritical water, with the decomposition following first-order kinetics in the initial stages.[1] In feebly alkaline solutions (pH 10.14), D-fructose undergoes interconversion to D-glucose and D-mannose, a reaction that is first-order with respect to the sugar concentrations.[2]

Thermal Stability

Safety data for D-Fructose indicates that it is stable under normal ambient conditions but will decompose at temperatures above 103°C.[3] As a solid, this compound is expected to exhibit similar thermal behavior.

Chemical Stability

D-Fructose is incompatible with strong oxidizing agents, and violent reactions can occur.[3][4] It is crucial to avoid storing this compound with such chemicals. The product is chemically stable at room temperature in closed containers under normal storage and handling conditions.[4][5]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from suppliers of isotopically labeled compounds and safety data sheets for D-Fructose.

Solid this compound

For solid, crystalline this compound, the primary considerations are to protect it from moisture, light, and excessive heat.

| Parameter | Recommendation | Rationale |

| Temperature | +15°C to +25°C (Room Temperature) | Prevents thermal degradation.[3] |

| Atmosphere | Store in a dry place. | Fructose is hygroscopic and can absorb moisture.[5] |

| Container | Tightly closed containers. | Prevents moisture ingress and contamination.[4][5] |

| Light | Store away from light. | To prevent potential photochemical degradation. |

| Ventilation | Well-ventilated area. | General good practice for chemical storage.[6] |

This compound in Solution

When this compound is in a stock solution, storage conditions are more stringent to prevent degradation and microbial growth.

| Parameter | Recommendation | Shelf Life |

| Temperature | -80°C | 6 months |

| Temperature | -20°C | 1 month |

It is recommended to filter and sterilize aqueous stock solutions with a 0.22 µm filter before use.[7]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and analyzing its purity and degradation products over time.

Analytical Methods

Several analytical techniques are suitable for quantifying this compound and its potential degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and quantification of fructose and its isotopomers.[8]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for detecting and quantifying deuterated fructose.[9]

-

Enzymatic Assays: Specific enzymatic methods can be used for the quantitative determination of fructose.[10]

Sample Preparation for Analysis

The following are general sample preparation procedures for the analysis of fructose in various matrices.

-

Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., deionized water). The solution may be heated to approximately 60°C to aid dissolution.[10]

-

Liquid Samples (e.g., Juices): Turbid samples should be filtered or clarified. Colored solutions may require decolorization with agents like polyvinylpolypyrrolidone (PVPP).[11][12]

-

High Sugar Content Samples (e.g., Honey, Jam): Samples should be accurately weighed, dissolved in water (heating may be necessary), and diluted to an appropriate concentration for analysis.[11][13][14]

Degradation Pathways and Experimental Workflows

The primary chemical transformation of fructose in biological systems and potentially in aqueous environments over time is its metabolism through fructolysis. While not strictly a degradation pathway in the context of storage, it represents the most likely chemical conversion.

Caption: Fructolysis pathway for this compound.

A typical workflow for assessing the stability of this compound would involve the following steps.

Caption: Experimental workflow for a stability study.

Conclusion

This compound is a stable compound when stored correctly. As a solid, it should be kept in a dry, cool, and dark environment in a tightly sealed container. For solutions, freezing at -20°C or -80°C is recommended for short-term and long-term storage, respectively. While specific stability data for the deuterated form is limited, the information available for D-Fructose provides a reliable basis for ensuring the quality and integrity of this compound in research and development settings. Adherence to the storage and handling guidelines outlined in this document will help to minimize degradation and ensure the accuracy of experimental results.

References

- 1. Decomposition Kinetics of Glucose and Fructose in Subcritical Water Containing Sodium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. uprm.edu [uprm.edu]

- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 6. westliberty.edu [westliberty.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 12. aafco.org [aafco.org]

- 13. nzytech.com [nzytech.com]

- 14. ygeia.cl [ygeia.cl]

An In-depth Technical Guide to the Metabolic Fate of D-Fructose-d-1 in vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolic fate of fructose, a ubiquitous monosaccharide in the modern diet, is of significant interest due to its association with metabolic diseases. The use of stable isotope tracers, such as D-Fructose-d-1, provides a powerful tool for elucidating the complex pathways of fructose disposition in vivo. This technical guide details the absorption, distribution, and metabolic conversion of deuterated fructose. Predominantly metabolized by the liver, fructose bypasses the primary rate-limiting step of glycolysis, leading to rapid conversion into precursors for gluconeogenesis, glycogen synthesis, lactate production, and de novo lipogenesis. This document summarizes key quantitative data, details experimental protocols for tracer analysis, and provides visual diagrams of the core metabolic and signaling pathways to serve as a comprehensive resource for professionals in metabolic research and drug development.

Introduction

Fructose is a simple sugar found naturally in fruits and honey and is a major component of sucrose and high-fructose corn syrup (HFCS).[1] Unlike glucose, fructose metabolism is not directly regulated by insulin and occurs primarily in the liver.[2] This distinct metabolic handling has raised questions about its contribution to conditions like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[3]

To accurately trace and quantify the metabolic fate of fructose, stable isotope-labeled tracers are indispensable tools in metabolic research.[1][4] this compound, which contains a deuterium atom at the C-1 position, allows researchers to follow the fructose molecule and its metabolic fragments through various biochemical pathways without the concerns associated with radioactive isotopes. This guide provides a detailed overview of the in vivo journey of this compound, from intestinal absorption to its ultimate metabolic fate.

Absorption and First-Pass Metabolism

Following ingestion, fructose is absorbed across the apical membrane of enterocytes in the small intestine, primarily via the GLUT5 transporter. From the enterocyte, it enters the portal circulation through the GLUT2 transporter. The small intestine itself is a significant site of fructose metabolism, capable of converting a substantial portion of an oral fructose load—especially at lower doses—into glucose, lactate, and other metabolites.[5] This "first-pass" intestinal metabolism effectively shields the liver from high concentrations of fructose. However, high fructose loads can saturate this intestinal capacity, leading to a greater spillover of fructose into the portal vein and subsequent delivery to the liver.[5] The liver extracts the vast majority of the remaining fructose from the portal blood.

Systemic Metabolic Fate of this compound

Once in the hepatocytes, this compound enters a series of rapid, largely unregulated metabolic conversions.

Hepatic Fructolysis

The primary pathway for fructose catabolism is fructolysis. This process is initiated by ketohexokinase (KHK), which phosphorylates fructose at the C-1 position to form fructose-1-phosphate (F1P).[6] Aldolase B then cleaves F1P into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[2][7] Glyceraldehyde is subsequently phosphorylated by triokinase to form glyceraldehyde-3-phosphate (G3P).[7]

A critical feature of fructolysis is that it bypasses the phosphofructokinase-1 (PFK-1) regulatory step, which is the main rate-limiting enzyme in glycolysis.[2] This lack of a feedback inhibition loop allows for a rapid and unrestricted flux of fructose-derived carbons into the triose-phosphate pool, making them readily available for downstream metabolic pathways.[2][5]

Conversion to Glucose (Gluconeogenesis)

A significant portion of the triose-phosphates (DHAP and G3P) generated from fructose is directed towards gluconeogenesis, resulting in the synthesis of glucose.[5] Isotope tracer studies have shown that this is a major fate for ingested fructose.[1] The newly synthesized glucose can then be stored as hepatic glycogen or released into the systemic circulation to be used by other tissues.

Conversion to Lactate

The triose-phosphates can also proceed through the lower steps of glycolysis to produce pyruvate. Under the rapid flux conditions of fructolysis, a substantial amount of this pyruvate is reduced to lactate and exported from the liver into the bloodstream.[1]

Glycogen Synthesis

Fructose is an effective precursor for replenishing hepatic glycogen stores. The F1P generated during fructolysis can allosterically activate glucokinase, promoting glucose uptake and its conversion to glycogen, a process that is enhanced when fructose and glucose are co-ingested.[5]

De Novo Lipogenesis (DNL)

While direct conversion to plasma triglycerides is minimal in the short term (<1%), chronic or high-dose fructose consumption significantly upregulates the synthesis of fatty acids in the liver, a process known as de novo lipogenesis (DNL).[1][3] The unregulated production of triose-phosphates provides ample substrate (acetyl-CoA) for fatty acid synthesis.[3] Furthermore, fructose metabolism activates key transcription factors, notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), which increase the expression of lipogenic enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[8][9][10] This dual effect of providing substrate and upregulating enzymatic machinery makes fructose a potent stimulator of DNL, contributing to hepatic steatosis and dyslipidemia.[3][10]

Quantitative Metabolic Data

Isotope tracer studies in humans have provided quantitative estimates of the primary fates of an oral fructose load over a period of 2-6 hours.

| Metabolic Fate | Percentage of Ingested Fructose | Reference |

| Oxidation (to CO2) | ~45% (non-exercising) | [1][11] |

| Conversion to Glucose | ~41% | [1][11] |

| Conversion to Lactate | ~25% | [1] |

| Direct Conversion to Plasma Triglycerides | < 1% | [1][11] |

| Conversion to Glycogen | Not fully quantified, but significant | [1][11] |

Note: Percentages may exceed 100% due to metabolic interchange and variations in study designs and measurement periods.[11]

Key Experimental Protocols

Tracing the in vivo fate of this compound requires specialized analytical techniques.

Isotope Tracer Studies using Mass Spectrometry

This is a foundational method for quantifying metabolic flux.[4] The general workflow involves administering the deuterated tracer and analyzing the isotopic enrichment in various metabolites in biological samples.

Methodology:

-

Tracer Administration: this compound is administered to the subject, typically via oral gavage, incorporation into the diet, or intravenous (IV) infusion.[12][13] The choice of route and delivery method (bolus vs. continuous infusion) depends on the specific biological question.[14][15]

-

Sample Collection: At timed intervals, biological samples such as blood, urine, or specific tissues are collected.[12] Rapid quenching of metabolism is critical to preserve the in vivo metabolic state.[14]

-

Metabolite Extraction: Metabolites are extracted from the samples, commonly using a cold solvent mixture (e.g., methanol/acetonitrile/water). Proteins are precipitated and removed by centrifugation.

-

LC-MS/MS Analysis: The metabolite extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

-

Chromatography: A technique like Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate polar metabolites like sugars and their derivatives.[17]

-

Mass Spectrometry: The mass spectrometer detects and quantifies the mass-to-charge ratio of the metabolites and their isotopologues (molecules containing the deuterium label), allowing for the calculation of isotopic enrichment and flux through pathways.[16][18]

-

Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive magnetic resonance imaging (MRI) technique that can dynamically map metabolism in vivo.[19][20] Studies using deuterated fructose (e.g., [6,6'-2H2]fructose) have demonstrated its utility in measuring hepatic fructose uptake and turnover.[21][22]

Methodology:

-

Tracer Administration: A bolus injection or slow infusion of deuterated fructose is administered to the subject (typically an animal model) within an MRI scanner.[22]

-

Dynamic MRI Acquisition: Deuterium MRI scans are acquired over time to measure the signal from the deuterated fructose and its downstream metabolites, most notably deuterated water (HDO), which is a product of metabolic activity.[19][23]

-

Data Analysis: The change in signal intensity over time for each compound allows for the calculation of uptake rates and metabolic turnover. Studies show that the initial hepatic uptake and subsequent decay of the fructose signal are significantly faster compared to glucose, highlighting its rapid metabolism.[19][22]

Excretion

While most ingested fructose is metabolized, a small amount can be excreted unchanged in the urine. Urinary fructose levels can serve as a biomarker for high fructose intake.[24][25] Following administration of this compound, deuterated fructose and potentially some of its deuterated metabolites could be quantified in urine using LC-MS/MS to provide an integrated measure of absorption and clearance.[26]

Conclusion

The use of this compound as a stable isotope tracer provides invaluable insights into the complex and rapid metabolism of fructose in vivo. The journey of the deuterium label reveals that fructose is a highly efficient substrate for hepatic gluconeogenesis, lactate production, and glycogen synthesis. Critically, its ability to bypass the primary regulatory checkpoint of glycolysis makes it a potent substrate for de novo lipogenesis, particularly under conditions of chronic overconsumption. The experimental protocols outlined in this guide, from mass spectrometry-based flux analysis to non-invasive imaging, are essential tools for researchers and drug development professionals working to understand the role of fructose in metabolic health and disease and to evaluate therapeutic interventions targeting these pathways.

References

- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 13. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cds.ismrm.org [cds.ismrm.org]

- 20. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 21. (ISMRM 2022) Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [archive.ismrm.org]

- 22. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Urinary excretion of sucrose and fructose as a predictor of sucrose intake in dietary intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Urinary fructose excretion in health after fructose test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Unseen Journey: A Technical Guide to D-Fructose Metabolism with Deuterium-Labeled Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of deuterium-labeled D-fructose, with a primary focus on [6,6′-2H2]fructose, as a powerful tracer for elucidating the complexities of fructose metabolism. While the specific tracer "D-fructose-d-1" is not prominently documented in current research, this guide provides a comprehensive overview of the principles and methodologies employing stable isotope labeling to track the metabolic fate of fructose. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain unprecedented insights into fructolysis, its contribution to various metabolic pathways, and its implications in health and disease. This document serves as a vital resource for designing, implementing, and interpreting fructose tracer studies in preclinical and clinical research.

Introduction to Fructose Metabolism and the Role of Isotopic Tracers

Fructose, a simple sugar found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, has a unique metabolic pathway that is primarily initiated in the liver.[1] Unlike glucose, fructose metabolism bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase. This distinct metabolic route has raised significant interest in its contribution to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.

Isotopic tracers are indispensable tools for mapping metabolic pathways and quantifying metabolic fluxes. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium, 13C), the journey of that molecule and its constituent atoms can be traced through complex biochemical networks. Deuterium (2H), a stable isotope of hydrogen, offers a non-radioactive and sensitive means to label fructose and track its metabolic products.

This compound and Other Deuterium-Labeled Fructose Tracers

While the specific designation "this compound" is not commonly found in the scientific literature, the concept of deuterium labeling at the C1 position is chemically feasible. However, the most prominently studied and utilized deuterium-labeled fructose tracer is [6,6′-2H2]fructose . This tracer is particularly advantageous due to the stability of the deuterium atoms at the C6 position, which are less prone to exchange with protons in aqueous solutions compared to other positions.

The use of [6,6′-2H2]fructose in Deuterium Metabolic Imaging (DMI) allows for the non-invasive, real-time tracking of fructose uptake and its conversion into various metabolites in vivo.[2][3]

Quantitative Data from Fructose Tracer Studies

The following tables summarize quantitative data from studies using both deuterium and carbon-13 labeled fructose tracers. While specific kinetic data for this compound is unavailable, the data from [6,6′-2H2]fructose and [U-13C6]-d-fructose provide valuable benchmarks for fructose metabolism.

Table 1: Comparative Uptake and Metabolism of Deuterium-Labeled Glucose and Fructose in Mouse Liver [2]

| Parameter | [6,6′-2H2]glucose | [6,6′-2H2]fructose |

| Initial Uptake (Relative Units) | Lower | > 2-fold Higher |

| Decay of Sugar Signal | Slower | 2.5-fold Faster |

| Deuterium Labeling of Water | Slower | Faster |

Table 2: Metabolic Fate of [U-13C6]-d-Fructose in Human Adipocytes [4]

| Metabolic Pathway | Key Labeled Metabolites | Observation |

| Glycolysis | [1,2-13C2]-Acetyl-CoA | Indicates entry into the TCA cycle via Pyruvate Dehydrogenase (PDH). |

| Anaplerosis | [3-13C1]-Glutamate | Indicates entry into the TCA cycle via Pyruvate Carboxylase (PC). |

| Fatty Acid Synthesis | 13C-labeled Palmitate | Demonstrates robust stimulation of de novo lipogenesis. |

| Amino Acid Synthesis | 13C-labeled Glutamate | Shows significant contribution of fructose carbons to the glutamate pool. |

Experimental Protocols

General Experimental Workflow for a Deuterium-Labeled Fructose Tracer Study

The following diagram outlines a typical workflow for an in vivo study using [6,6′-2H2]fructose.

References

- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling Patterns in D-Fructose-d-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling patterns in D-Fructose-d-1, a critical tool in metabolic research and drug development. Understanding the precise location and extent of deuterium incorporation is paramount for accurate interpretation of tracer studies. This document outlines the synthesis, spectroscopic analysis, and metabolic fate of this compound, offering detailed experimental protocols and data presentation to support advanced research applications.

Introduction to this compound

This compound is a stable isotope-labeled form of D-fructose where a deuterium atom replaces a hydrogen atom at the C1 position. This seemingly minor substitution provides a powerful, non-radioactive tracer for elucidating the complex metabolic pathways of fructose in biological systems. Its applications span from fundamental biochemical research to the development of therapeutic agents targeting metabolic disorders. The stability of the C-D bond ensures that the label is retained through various enzymatic transformations, allowing for precise tracking of the carbon skeleton.

Synthesis of this compound

While various methods exist for the synthesis of isotopically labeled sugars, a common approach for introducing a deuterium atom at the C1 position of fructose involves the reduction of a suitable precursor with a deuterium source. One plausible synthetic route is adapted from the synthesis of 1-deoxy-D-fructose, substituting the reducing agent with a deuterated equivalent.

Proposed Synthetic Pathway

A potential synthetic pathway for this compound starts from D-fructose. The key steps involve the protection of hydroxyl groups, selective oxidation at C1, followed by reduction with a deuterium source, and subsequent deprotection.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Fructose

-

Acetone

-

Sulfuric acid (catalytic amount)

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Sodium borodeuteride (NaBD₄)

-

Methanol

-

Dichloromethane (DCM)

-

Dowex 50W-X8 resin (H⁺ form)

-

Silica gel for column chromatography

Procedure:

-

Protection of D-Fructose: D-Fructose is first converted to its di-isopropylidene acetal to protect the hydroxyl groups at C2, C3, C4, and C5. This is typically achieved by reacting D-fructose with acetone in the presence of a catalytic amount of sulfuric acid.

-

Oxidation of the Primary Alcohol: The free primary alcohol at the C1 position of the protected fructose is selectively oxidized to an aldehyde using a mild oxidizing agent like PCC in DCM. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Deuterium Labeling: The resulting aldehyde is then reduced to the corresponding deuterated alcohol using sodium borodeuteride in methanol. This step introduces the deuterium atom at the C1 position.

-

Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis, typically using a cation exchange resin like Dowex 50W-X8 in aqueous methanol.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel to remove any unreacted starting material and byproducts.

Note: This is a generalized protocol and may require optimization for yield and purity.

Spectroscopic Analysis and Data Presentation

The successful synthesis and isotopic enrichment of this compound must be confirmed by spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the position and extent of isotopic labeling.

3.1.1. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly diminished or absent, depending on the isotopic enrichment. The remaining signals corresponding to the other protons in the molecule will remain largely unchanged, although minor shifts in adjacent protons might be observed.

Table 1: Expected ¹H NMR Chemical Shifts for D-Fructose and this compound in D₂O

| Proton | D-Fructose (ppm) | This compound (ppm) (Expected) |

| H-1a | ~3.6 | Absent |

| H-1b | ~3.7 | Absent |

| H-3 | ~4.1 | ~4.1 |

| H-4 | ~3.9 | ~3.9 |

| H-5 | ~3.8 | ~3.8 |

| H-6a | ~3.7 | ~3.7 |

| H-6b | ~3.8 | ~3.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and temperature. D-Fructose exists as a mixture of tautomers in solution, leading to a complex spectrum.

3.1.2. ¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium (C1) will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I=1). Furthermore, the intensity of the C1 signal will be reduced compared to the corresponding signal in unlabeled fructose.

Table 2: Expected ¹³C NMR Chemical Shifts for D-Fructose and this compound in D₂O

| Carbon | D-Fructose (ppm) | This compound (ppm) (Expected) | Multiplicity (in this compound) |

| C-1 | ~63 | ~63 | Triplet |

| C-2 | ~104 | ~104 | Singlet |

| C-3 | ~77 | ~77 | Singlet |

| C-4 | ~75 | ~75 | Singlet |

| C-5 | ~81 | ~81 | Singlet |

| C-6 | ~64 | ~64 | Singlet |

Note: Chemical shifts are approximate and correspond to the major β-pyranose form.

Mass Spectrometry

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of deuterium incorporation. The molecular weight of this compound will be one mass unit higher than that of unlabeled D-fructose.

Table 3: Expected Mass Spectrometric Data

| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |

| D-Fructose | C₆H₁₂O₆ | 180.0634 | 181.0712 |

| This compound | C₆H₁₁DO₆ | 181.0697 | 182.0775 |

Isotopic Enrichment Calculation:

The isotopic enrichment can be calculated from the mass spectrometry data by comparing the relative intensities of the ion peaks corresponding to the labeled ([M+D]⁺) and unlabeled ([M+H]⁺) species.

Metabolic Fate of this compound

Once introduced into a biological system, this compound enters the fructose metabolic pathway. The deuterium label at the C1 position allows for the tracing of its conversion to various metabolites.

Fructose Metabolism Pathway

The initial steps of fructose metabolism primarily occur in the liver. Fructose is first phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The C1 of fructose becomes the C1 of DHAP.

Caption: Metabolic pathway of this compound.

Experimental Workflow for Metabolic Tracing

A typical experimental workflow for a metabolic tracer study using this compound involves administering the labeled compound to a biological system (e.g., cell culture, animal model) and then analyzing the isotopic enrichment in various metabolites over time.

Caption: Experimental workflow for this compound tracing.

Conclusion

This compound is an invaluable tool for researchers in the life sciences. This guide has provided a detailed overview of its synthesis, analytical characterization, and application in metabolic studies. The provided protocols and data tables serve as a practical resource for the design and execution of experiments utilizing this powerful isotopic tracer. Careful consideration of the isotopic labeling pattern and its fate in metabolic pathways is crucial for generating accurate and meaningful data in the pursuit of understanding complex biological processes and developing novel therapeutic strategies.

A Technical Guide to the Natural Abundance of Deuterium in Fructose for Researchers and Drug Development Professionals

An in-depth exploration of the natural isotopic composition of fructose, detailing analytical methodologies and potential implications for metabolic research and pharmaceutical development.

Introduction

Fructose, a simple sugar found in a variety of natural and processed foods, is a key molecule in human metabolism. Beyond its chemical structure, the isotopic composition of fructose, particularly the natural abundance of deuterium (²H or D), offers a subtle yet powerful layer of information. Variations in the deuterium content of fructose can provide insights into its botanical origin, the photosynthetic pathway of the source plant, and potential kinetic isotope effects in metabolic processes. This technical guide provides a comprehensive overview of the natural abundance of deuterium in fructose, tailored for researchers, scientists, and drug development professionals. We delve into the analytical techniques used for its quantification, present available data on deuterium levels in fructose from various sources, and explore the metabolic context of these isotopic variations.

Factors Influencing Deuterium Abundance in Fructose

The natural abundance of deuterium in organic molecules is not uniform and is influenced by a variety of factors during their biosynthesis. For fructose, the primary determinants of its deuterium content are:

-

Photosynthetic Pathway: Plants fix carbon through different photosynthetic pathways, primarily the C3 (Calvin cycle), C4 (Hatch-Slack pathway), and Crassulacean Acid Metabolism (CAM) pathways. These pathways exhibit different isotopic fractionation effects for hydrogen, leading to distinct deuterium signatures in the resulting sugars. Generally, sugars from C4 plants, such as corn and sugarcane, are enriched in deuterium compared to those from C3 plants, which include most fruits and vegetables like apples, grapes, and beets.[1] CAM plants, like pineapple, can show a wider range of deuterium values.

-

Geographical and Environmental Factors: The isotopic composition of local water sources (precipitation, groundwater), which is influenced by factors like latitude, altitude, and distance from the coast, is a primary source of hydrogen for the plant. This variation is reflected in the deuterium content of the plant's organic matter, including fructose.

-

Metabolic Processes: Within the plant, various enzymatic reactions can exhibit kinetic isotope effects, where reactions proceed at slightly different rates for molecules containing deuterium versus protium (¹H). These effects can lead to a non-statistical distribution of deuterium within the fructose molecule itself.

Quantitative Data on Deuterium Abundance in Fructose

| Source Type | Photosynthetic Pathway | Typical δ²H Range (‰) vs. VSMOW | Notes |

| Fruits (e.g., Grapes, Apples) | C3 | More depleted in ²H | Sugars from C3 plants generally have lower δ²H values compared to C4 plants. |

| Sugar Beet | C3 | More depleted in ²H | Similar to fruits, sugar beet is a C3 plant. |

| Corn (source of HFCS) | C4 | More enriched in ²H | High-fructose corn syrup is expected to have a higher δ²H value. |

| Sugarcane | C4 | More enriched in ²H | Sucrose from sugarcane, which is composed of glucose and fructose, will have a higher δ²H value. |

| Pineapple | CAM | Variable | The δ²H values in CAM plants can vary depending on environmental conditions. |

Table 1: Expected Relative Deuterium Abundance in Fructose from Various Plant Sources.

| Product | Fructose Content (%) | Expected Relative δ²H Value | Notes |

| High-Fructose Corn Syrup (HFCS-42) | 42% | Enriched in ²H | Derived from corn, a C4 plant. |

| High-Fructose Corn Syrup (HFCS-55) | 55% | Enriched in ²H | Derived from corn, a C4 plant. |

| Honey | ~40% | Variable | The δ²H value will depend on the floral sources visited by the bees (a mix of C3 and C4 plants is possible). |

| Fruit Juices (e.g., Apple, Grape) | Variable | Depleted in ²H | Derived from C3 plants. |

Table 2: Fructose Content and Expected Relative Deuterium Abundance in Common Sweeteners and Products.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules like fructose are Site-Specific Natural Isotope Fractionation - Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS) .

Protocol 1: Fructose Extraction and Purification for Isotopic Analysis

Prior to isotopic analysis, fructose must be extracted from the source material and purified to remove interfering compounds.

1. Sample Homogenization:

- For solid samples (e.g., fruits), homogenize a representative portion in deionized water.

- For liquid samples (e.g., fruit juice, HFCS), dilute with deionized water to an appropriate concentration.

2. Clarification:

- Centrifuge the homogenate to pellet solid debris.

- Filter the supernatant through a series of filters with decreasing pore size to remove suspended particles.

3. Separation of Sugars:

- For complex mixtures, it is necessary to separate fructose from other sugars (e.g., glucose, sucrose) and organic acids.

- Anion-exchange chromatography can be used to remove organic acids.[2]

- Preparative High-Performance Liquid Chromatography (HPLC) with an amino-functionalized column (e.g., NH₂ column) is a common method for separating individual sugars.[2] Collect the fructose fraction.

4. Purity Confirmation:

- Analyze the collected fructose fraction by analytical HPLC to confirm its purity.

5. Lyophilization:

- Freeze-dry the purified fructose solution to obtain a solid sample for analysis.

Protocol 2: Deuterium Analysis by 2H SNIF-NMR Spectroscopy

SNIF-NMR allows for the determination of the site-specific distribution of deuterium within the fructose molecule. For sugars, direct analysis is often challenging, and it is common to analyze the ethanol produced from the fermentation of the sugar.[3][4]

1. Fermentation of Fructose:

- Dissolve a known amount of the purified fructose in deuterium-depleted water.

- Add a specific yeast strain (e.g., Saccharomyces cerevisiae) and allow the fermentation to proceed to completion, converting fructose to ethanol.

2. Ethanol Distillation:

- Distill the fermentation mixture to isolate the ethanol.

3. 2H-NMR Sample Preparation:

- Prepare the NMR sample by adding the purified ethanol to a high-quality NMR tube.

- A standard with a known deuterium content, such as tetramethylurea (TMU), is typically added for quantification.[4]

4. 2H-NMR Acquisition:

- Acquire the deuterium NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe.

- The acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay.

5. Data Analysis:

- Integrate the signals corresponding to the different deuterium positions in the ethanol molecule.

- Calculate the site-specific deuterium-to-hydrogen ratios ((D/H)i) by comparing the integrals of the ethanol signals to the integral of the internal standard.[4]

Protocol 3: Deuterium Analysis by Isotope Ratio Mass Spectrometry (IRMS)

IRMS provides a bulk measurement of the total deuterium content in the fructose sample.

1. Sample Preparation:

- Weigh a precise amount of the purified, lyophilized fructose into a silver or tin capsule.

- Thoroughly dry the sample in a vacuum oven to remove any residual water.

2. High-Temperature Conversion:

- Introduce the encapsulated sample into a high-temperature conversion elemental analyzer (TC/EA).

- The sample is pyrolyzed at a very high temperature (typically >1400 °C) in a glassy carbon reactor. This process breaks down the fructose and quantitatively converts the hydrogen to H₂ gas.

3. Gas Chromatography:

- The resulting gases are carried by a helium stream through a gas chromatography column to separate the H₂ gas from other combustion products.

4. IRMS Analysis:

- The purified H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.

- The H₂ molecules are ionized, and the resulting ions (¹H₂⁺ and ¹H²H⁺) are accelerated and separated by a magnetic field according to their mass-to-charge ratio.

- Sensitive detectors (Faraday cups) simultaneously measure the ion beams of the different isotopologues.

5. Data Analysis:

- The ratio of the ion beam intensities is used to calculate the δ²H value of the sample relative to a calibrated reference gas, which is itself calibrated against international standards like VSMOW.

Fructose Metabolism and Potential Isotopic Effects

Fructose metabolism primarily occurs in the liver and follows a pathway distinct from that of glucose. The natural abundance of deuterium in fructose can potentially influence the rates of these metabolic reactions through kinetic isotope effects (KIEs).

Fructose Metabolic Pathway

The initial steps of fructose metabolism involve its phosphorylation by fructokinase to fructose-1-phosphate. This is followed by cleavage by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates then enter the glycolytic or gluconeogenic pathways.

Below is a simplified representation of the hepatic fructose metabolic pathway.

Caption: Simplified pathway of hepatic fructose metabolism.

Kinetic Isotope Effects in Fructose Metabolism

Enzymatic reactions involving the breaking of a carbon-hydrogen bond can exhibit a kinetic isotope effect, where the reaction proceeds slower if the hydrogen is a deuterium atom. In the context of fructose metabolism, enzymes such as aldolase B and triose phosphate isomerase could potentially exhibit KIEs. While the magnitude of these effects at natural abundance levels is small, they can lead to subtle but measurable differences in metabolic fluxes and the isotopic composition of downstream metabolites. These effects are an active area of research, particularly in the context of using deuterated tracers to study metabolic pathways.[5]

Applications in Drug Development and Research

The study of the natural abundance of deuterium in fructose has several potential applications for the scientific and pharmaceutical communities:

-

Understanding Metabolic Heterogeneity: Variations in the natural deuterium abundance of dietary fructose could be a subtle factor influencing individual differences in fructose metabolism.

-

Development of Isotopic Tracers: Knowledge of the natural background of deuterium in fructose is essential for designing and interpreting studies that use deuterium-labeled fructose as a metabolic tracer.

-

Authenticity and Origin of Raw Materials: For drug formulations that include fructose as an excipient, isotopic analysis can be used to verify the origin and authenticity of the raw material, ensuring consistency and quality.

-

Probing Enzyme Mechanisms: Studying the non-statistical distribution of deuterium in fructose and its metabolites can provide insights into the mechanisms of enzymes involved in fructose metabolism.

Conclusion

The natural abundance of deuterium in fructose is a rich source of information that reflects the botanical origin, photosynthetic pathway, and environmental conditions of the source plant. Advanced analytical techniques like 2H SNIF-NMR and IRMS provide the means to precisely quantify these subtle isotopic variations. For researchers, scientists, and drug development professionals, an understanding of the natural deuterium abundance in fructose is valuable for metabolic studies, the development of isotopic tracers, and ensuring the quality and consistency of pharmaceutical ingredients. As analytical techniques continue to improve in sensitivity and resolution, the role of natural isotope analysis in understanding complex biological systems is poised to expand further.

References

- 1. researchgate.net [researchgate.net]

- 2. Specific natural isotope profile studied by isotope ratio mass spectrometry (SNIP-IRMS): (13)C/(12)C ratios of fructose, glucose, and sucrose for improved detection of sugar addition to pineapple juices and concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpretation of combined 2H SNIF/NMR and 13C SIRA/MS analyses of fruit juices to detect added sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Distinctions Between D-Fructose and D-Fructose-d-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical differences between D-Fructose and its deuterated isotopologue, D-Fructose-d-1. The substitution of protium (¹H) with deuterium (²H or D) at the C-1 position introduces subtle yet significant changes in the molecule's properties and reactivity. Understanding these differences is crucial for applications in metabolic research, mechanistic studies, and drug development, where isotopically labeled compounds serve as powerful analytical tools.

Core Physical and Chemical Properties

Physical Properties

The introduction of a deuterium atom at the C-1 position of D-Fructose results in a slight increase in its molecular weight. While this change is minimal, it can lead to subtle variations in physical properties such as melting point and density. It is important to note that these differences are often small and may be within the experimental error of measurement.

| Property | D-Fructose | This compound (Predicted) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₁DO₆ |

| Molecular Weight ( g/mol ) | 180.16[1][2][3] | ~181.17 |

| Melting Point (°C) | 103-105[1][2] | Expected to be slightly different |

| Appearance | White crystalline solid[1][3][4] | White crystalline solid |

| Solubility in Water | Highly soluble[1][3][5] | Expected to have very similar high solubility |

| Specific Rotation [α]D²⁰ | Levorotatory | Expected to be levorotatory with a potentially slightly different value |

Chemical Properties

The most significant chemical difference between D-Fructose and this compound lies in the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.

| Property | D-Fructose | This compound |

| Maillard Reaction | Undergoes Maillard reaction with amino acids, contributing to browning in food.[5] | The initial stages involving the C-1 position may exhibit a kinetic isotope effect. |

| Fermentation | Can be fermented by yeast and bacteria.[1][3] | The initial steps of glycolysis involving the C-1 position may show a slight kinetic isotope effect. |

| Dehydration | Dehydrates to form 5-hydroxymethylfurfural (HMF).[3] | The rate of dehydration can be influenced by a kinetic isotope effect if C-H bond cleavage at the d-1 position is involved in the rate-limiting step.[6] |

| Kinetic Isotope Effect (KIE) | Not applicable | Exhibits a primary KIE in reactions where the C-H bond at the C-1 position is broken in the rate-determining step.[7][8] |

The Kinetic Isotope Effect (KIE) in Fructose Chemistry

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. In the context of this compound, a primary KIE would be observed if the C-H bond at the C-1 position is cleaved during the rate-determining step of a reaction.

For instance, in the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), the mechanism involves a series of protonation and dehydration steps. If the abstraction of a proton from the C-1 position is the slowest step, the reaction rate for this compound will be measurably slower than that for D-Fructose.

Caption: Conceptual reaction coordinate diagram illustrating the higher activation energy for the deuterated species due to the stronger C-D bond, resulting in a slower reaction rate (k_H > k_D).

Spectroscopic Differentiation: NMR and Mass Spectrometry

Deuterium labeling is instrumental in simplifying complex NMR spectra and enabling tracer studies using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of carbohydrates are often complex due to significant signal overlap.[] Replacing a proton with a deuteron at a specific position, as in this compound, effectively removes that signal from the ¹H NMR spectrum. This spectral simplification aids in the unambiguous assignment of other proton signals and facilitates detailed conformational analysis.[]

Caption: Workflow illustrating how deuteration at the C-1 position of D-Fructose simplifies the ¹H NMR spectrum, aiding in structural elucidation.

Mass Spectrometry (MS)

In mass spectrometry, the 1-dalton mass difference between D-Fructose and this compound allows for their clear differentiation. This property is fundamental to metabolic tracer studies, where the fate of a labeled molecule can be tracked through biological systems. By introducing this compound, researchers can follow its metabolic conversion and incorporation into various biomolecules.

Experimental Protocols

Determination of Melting Point

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.

Methodology:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.[10][11]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[12][13]

Measurement of Specific Rotation

Specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Methodology:

-

A solution of the compound is prepared at a known concentration.

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The observed optical rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.[14][15]

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[16][17]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. For this compound, the absence of a signal corresponding to the C-1 proton in the ¹H NMR spectrum would be the key differentiating feature.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Methodology:

-

A dilute solution of the sample is prepared.

-

The solution is introduced into the mass spectrometer (e.g., via electrospray ionization).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined. This compound will show a molecular ion peak one mass unit higher than that of D-Fructose.

Conclusion

The substitution of a single hydrogen atom with deuterium in D-Fructose leads to measurable differences in its physical and chemical properties. While the changes in bulk physical properties like melting point are subtle, the impact on chemical reactivity, as manifested by the kinetic isotope effect, is significant. Furthermore, the distinct spectroscopic signatures of this compound in NMR and mass spectrometry make it an invaluable tool for researchers in chemistry, biochemistry, and drug development, enabling detailed mechanistic studies and metabolic pathway analysis.

References

- 1. Properties of Fructose [unacademy.com]

- 2. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. D(-)-Fructose | 57-48-7 [chemicalbook.com]

- 5. Fructose - Wikipedia [en.wikipedia.org]

- 6. Kinetic isotope effect in the reaction of dehydration of fructose into 5-hydroxymethylfurfural [inis.iaea.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vet.mu.edu.iq [vet.mu.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 15. digicollections.net [digicollections.net]

- 16. Specific rotation - Wikipedia [en.wikipedia.org]

- 17. rudolphresearch.com [rudolphresearch.com]

A Comprehensive Technical Guide to the Safe Handling of D-Fructose-d-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for D-Fructose-d-1. While D-Fructose and its deuterated isotopologues are generally considered to have a low hazard profile, this document outlines best practices for handling in a research environment to ensure personal safety and maintain sample integrity. The information presented is a synthesis of material safety data sheets for D-Fructose and general knowledge regarding the handling of valuable deuterated compounds.

Hazard Identification and Classification

This compound is not classified as a hazardous substance.[1][2] However, as with any chemical, it is important to be aware of potential hazards. The primary physical hazard is the potential for dust explosion if a sufficient concentration of fine dust is suspended in the air.[3][4]

GHS Classification: Not a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1][3]

Exposure Controls and Personal Protection

To ensure safe handling and avoid contamination of the research material, the following personal protective equipment (PPE) and engineering controls are recommended.

| Exposure Control | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust. | [5][6][7] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [5][7] |

| Skin Protection | Protective gloves are recommended. Lab coat or other protective clothing should be worn. | [3] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. | [5][7] |

| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8][9] |

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [6][8] |

| Skin Contact | Wash the affected area with plenty of soap and water. | [6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. | [6][7] |

Fire-Fighting Measures

| Aspect | Information | Reference |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [5][8] |

| Specific Hazards | As with many organic solids, a dust explosion may occur if the material is finely divided and dispersed in air. Hazardous decomposition products include carbon monoxide and carbon dioxide. | [3][5][7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [5][7][8] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this high-purity, deuterated compound.

| Parameter | Recommendation | Reference |

| Handling | Minimize dust generation and accumulation. Avoid contact with skin and eyes. Use with adequate ventilation. | [5][7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 15°C and 25°C. D-Fructose is hygroscopic and should be protected from moisture. | [3][5][6][10] |

| Incompatibilities | Strong oxidizing agents. | [5][7][10] |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and contamination.

| Action | Procedure | Reference |

| Personal Precautions | Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust. | [3][5][7] |

| Containment & Cleanup | Sweep or vacuum up the material and place it into a suitable container for disposal. Avoid generating dust. | [5][7] |

| Environmental Precautions | Do not let the product enter drains. | [7] |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Stability and Experimental Considerations

While chemically similar to its non-deuterated counterpart, the deuterium label in this compound is the reason for its use in specialized applications such as NMR spectroscopy and metabolic pathway studies.[] It is important to consider the potential for hydrogen/deuterium exchange, especially in solution.[12][13] The stability of the deuterium label will depend on the pH and solvent system used in the experiment. Aqueous solutions of fructose are most stable at a pH of 3-4.[10]

This guide is intended to supplement, not replace, institutional safety protocols and the professional judgment of the researcher. Always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

- 1. fishersci.com [fishersci.com]

- 2. extrasynthese.com [extrasynthese.com]

- 3. ecacs.ca [ecacs.ca]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 6. carlroth.com [carlroth.com]

- 7. westliberty.edu [westliberty.edu]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. D(-)-Fructose | 57-48-7 [chemicalbook.com]

- 12. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 13. facultygallery.harding.edu [facultygallery.harding.edu]

Methodological & Application